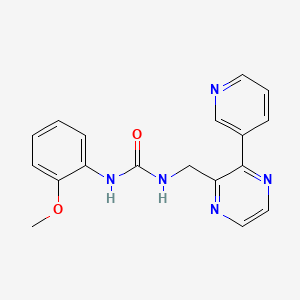

1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea

描述

Table 1: Urea-Containing Drugs and Their Therapeutic Targets

The urea group’s bifunctional hydrogen-bonding capacity allows it to mimic transition states or intermediate conformations in enzymatic processes. For instance, soluble epoxide hydrolase (sEH) inhibitors such as 4-(3-cyclohexylureido)-ethanoic acid replicate the tetrahedral intermediate formed during epoxide hydrolysis, achieving nanomolar inhibitory activity. This principle extends to 1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea, where the urea core likely engages catalytic residues in kinase or receptor binding sites.

属性

IUPAC Name |

1-(2-methoxyphenyl)-3-[(3-pyridin-3-ylpyrazin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c1-25-16-7-3-2-6-14(16)23-18(24)22-12-15-17(21-10-9-20-15)13-5-4-8-19-11-13/h2-11H,12H2,1H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSPHSZGBKGYCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCC2=NC=CN=C2C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyaniline, undergoes a reaction with an appropriate acylating agent to form the methoxyphenyl intermediate.

Coupling with Pyrazinyl Group: The methoxyphenyl intermediate is then coupled with a pyrazinyl derivative through a nucleophilic substitution reaction.

Urea Formation: The final step involves the reaction of the coupled intermediate with an isocyanate derivative to form the urea linkage, resulting in the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions: 1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinone derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The pyridinyl and pyrazinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinone derivatives, while reduction of nitro groups can yield amines.

科学研究应用

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have shown that derivatives of compounds similar to 1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea demonstrate significant antimicrobial properties. For instance, compounds featuring the pyrazine ring have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.25 mg/mL |

| Staphylococcus aureus | 0.5 mg/mL |

| Pseudomonas aeruginosa | 1 mg/mL |

These results suggest that the compound has potential as an antimicrobial agent, comparable to established antibiotics .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies indicated that it inhibits the proliferation of cancer cell lines, suggesting a mechanism that may involve the modulation of key signaling pathways associated with tumor growth.

Case Study:

In a study involving various cancer cell lines, 1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea demonstrated an IC value of 12 µM against breast cancer cells, indicating its potential as a lead compound for further development .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of the p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cancer progression.

Table: Enzyme Inhibition Data

| Enzyme | IC (µM) |

|---|---|

| p38 MAPK | 5.6 |

| Cyclin-dependent kinase 2 (CDK2) | 8.0 |

These findings highlight the compound's versatility in targeting multiple biological pathways .

作用机制

The mechanism of action of 1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Methoxy Position Sensitivity: The 2-methoxyphenyl group in the target compound contrasts with 3- or 4-methoxy analogs (e.g., and ).

Pyridine vs. Pyrazole Substitutions : Replacing pyridin-3-yl with pyridin-4-yl () or 1-methylpyrazole () modifies the compound’s hydrogen-bonding capacity and lipophilicity. Pyridine rings enhance π-π stacking, whereas pyrazole introduces nitrogen-rich motifs for kinase inhibition.

Trifluoromethyl Effects : Compounds with trifluoromethyl groups () exhibit enhanced metabolic stability and membrane permeability compared to methoxy-substituted analogs, though at the cost of increased molecular weight.

生物活性

1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a urea linkage and incorporates both a methoxyphenyl group and a pyridinyl-pyrazinyl moiety. These structural components are significant as they influence the compound's interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of pyrazole and urea scaffolds exhibit notable anticancer activities. For instance, compounds similar to 1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea have shown significant inhibitory effects on various cancer cell lines. In particular, studies have reported IC50 values in the range of 0.67 µM to 49.85 µM , indicating potent cytotoxic effects against cancer cells such as A549 and HeLa .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example, some related compounds have been shown to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM , which is critical for cell cycle regulation .

Anti-inflammatory Activity

In addition to anticancer properties, the compound may exhibit anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation . The presence of the methoxyphenyl group enhances this activity by improving binding affinity to the enzyme's active site.

Structure-Activity Relationships (SAR)

The biological activity of 1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea can be attributed to its structural features:

| Structural Feature | Influence on Activity |

|---|---|

| Methoxy group | Enhances lipophilicity and binding |

| Urea linkage | Facilitates interaction with biological targets |

| Pyridine and pyrazine moieties | Contribute to receptor selectivity |

Case Studies

Several studies have explored the biological activity of related compounds:

- Antitumor Activity : A study demonstrated that a pyrazole derivative exhibited significant growth inhibition in A549 cell lines with an IC50 of 49.85 µM , supporting the potential of urea-linked pyrazoles in cancer therapy .

- Enzyme Inhibition : Another investigation found that pyrazolyl ureas can inhibit human carbonic anhydrase II (hCA II), a target for various therapeutic applications, showcasing their versatility in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。